8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
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Overview
Description
8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a fluorinated organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and biological activity.
Preparation Methods
The synthesis of 8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the chromene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of 8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity. The pathways involved may include inhibition of signal transduction pathways and modulation of gene expression .
Comparison with Similar Compounds
8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can be compared with other fluorinated chromenes and quinolines. Similar compounds include:
8-fluoro-2-(trifluoromethyl)quinolin-4-ol: Known for its antibacterial activity.
8-fluoro-6-(trifluoromethyl)quinolin-4-ol: Investigated for its antifungal properties. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H6F4O3 |
---|---|
Molecular Weight |
262.16 g/mol |
IUPAC Name |
8-fluoro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H6F4O3/c12-7-3-1-2-5-4-6(10(16)17)9(11(13,14)15)18-8(5)7/h1-4,9H,(H,16,17) |
InChI Key |
WBQGVOBMWCRZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(C(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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